
CID 78060945
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Overview
Description
CID 78060945 is a useful research compound. Its molecular formula is C4H13N2OSi and its molecular weight is 133.24 g/mol. The purity is usually 95%.
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Q & A
Basic Research Questions
Q. How can researchers design reproducible synthesis protocols for CID 78060945?
- Methodological Answer : Begin by reviewing existing synthesis pathways in primary literature, prioritizing peer-reviewed journals. Use systematic databases like SciFinder or Reaxys to identify reported yields, purification methods, and catalysts. Cross-reference experimental conditions (e.g., temperature, solvent systems) to optimize reproducibility. Validate protocols by replicating key steps in triplicate and comparing spectral data (e.g., NMR, IR) with literature values. Document deviations rigorously in lab notebooks, and include raw data in supplementary materials for peer review .
Q. What characterization techniques are critical for verifying the structural integrity of this compound?
- Methodological Answer : Combine spectroscopic (e.g., 1H/13C NMR, mass spectrometry) and chromatographic (HPLC, GC) methods to confirm purity (>95%) and identity. For crystalline samples, employ X-ray diffraction (XRD) to resolve stereochemistry. Compare experimental data with computational predictions (e.g., DFT-based NMR chemical shift calculations) to address discrepancies. Include full instrumentation parameters (e.g., solvent, scan rate) in published methods to enable replication .
Q. How should researchers formulate hypothesis-driven questions about this compound’s reactivity?
- Methodological Answer : Apply the PICOT framework (Population: compound class; Intervention: reaction conditions; Comparison: analogous compounds; Outcome: reaction rate/selectivity; Time: kinetic studies). For example: “Under acidic conditions (pH 3), how does the electrophilic substitution rate of this compound compare to its chloro-substituted analog over 24 hours?” Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine the scope .
Advanced Research Questions
Q. How can conflicting data on this compound’s thermodynamic stability be resolved?
- Methodological Answer : Conduct a meta-analysis of published thermodynamic values (e.g., ΔG, ΔH) using standardized datasets. Identify variables causing discrepancies, such as solvent polarity or measurement techniques (DSC vs. calorimetry). Perform controlled experiments under identical conditions, and apply error-propagation analysis to quantify uncertainty. Publish raw datasets in open repositories (e.g., Zenodo) with FAIR (Findable, Accessible, Interoperable, Reusable) metadata .
Q. What strategies are effective for elucidating this compound’s mechanism of action in interdisciplinary studies?
- Methodological Answer : Integrate in silico (molecular docking, MD simulations) and in vitro (enzyme inhibition assays, fluorescence quenching) approaches. Use cheminformatics tools (e.g., KNIME, PyMol) to map structure-activity relationships. For conflicting results, apply counterfactual analysis : systematically vary parameters (e.g., pH, cofactors) to isolate causative factors. Collaborate with computational chemists to validate hypotheses via QM/MM simulations .
Q. How can researchers address reproducibility challenges in this compound’s catalytic applications?
- Methodological Answer : Adopt OSF (Open Science Framework) workflows to document catalyst preparation, substrate ratios, and reaction monitoring (e.g., TLC, GC-MS). Share protocols via preprint platforms (e.g., ChemRxiv) for community feedback. For heterogeneous catalysis, characterize material surfaces (XPS, BET analysis) to identify batch-to-batch variations. Use Bayesian statistics to model reaction outcomes and quantify confidence intervals .
Q. Data Analysis & Interpretation
Q. What statistical methods are appropriate for analyzing dose-response data involving this compound?
- Methodological Answer : Apply nonlinear regression (e.g., Hill equation) to calculate EC₅₀/IC₅₀ values. Use ANOVA with post-hoc tests (Tukey’s HSD) for multi-group comparisons. For high-throughput data, employ machine learning pipelines (e.g., Random Forest, PCA) to identify outliers or clustering patterns. Validate models via cross-validation (k-fold) and report R²/adjusted R² metrics. Include code repositories (GitHub) for transparency .
Q. How should researchers handle contradictory spectral assignments for this compound?
- Methodological Answer : Perform 2D NMR experiments (COSY, HSQC, HMBC) to resolve ambiguous signals. Compare experimental data with computational predictions (e.g., ACD/Labs or MestReNova). For unresolved cases, collaborate with crystallographers to obtain single-crystal XRD data. Publish a “data dispute” section in manuscripts to acknowledge limitations and invite peer collaboration .
Q. Ethical & Methodological Best Practices
Q. What steps ensure ethical sourcing and citation of prior work on this compound?
- Methodological Answer : Use citation managers (EndNote, Zotero) to track primary sources, avoiding reliance on review articles. Cross-check patents and non-English publications via translation tools (e.g., DeepL). Adhere to IUPAC nomenclature and CAS registry guidelines. Disclose conflicts of interest (e.g., funding from synthetic pathway patent holders) in manuscript submissions .
Q. How can researchers balance open science principles with intellectual property concerns for this compound?
- Methodological Answer :
Publish methodology and non-proprietary data in open-access journals (e.g., Beilstein Journal of Organic Chemistry), while filing provisional patents for novel applications. Use embargoed preprints to establish priority without full disclosure. Collaborate with institutional tech-transfer offices to navigate licensing agreements .
Properties
Molecular Formula |
C4H13N2OSi |
---|---|
Molecular Weight |
133.24 g/mol |
InChI |
InChI=1S/C4H13N2OSi/c1-7-8(4-6)3-2-5/h2-6H2,1H3 |
InChI Key |
UODOEWFRIADYSR-UHFFFAOYSA-N |
Canonical SMILES |
CO[Si](CCN)CN |
Origin of Product |
United States |
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